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molecular formula C14H17N3 B8325305 Bis[2-(4-pyridyl)ethyl]amine

Bis[2-(4-pyridyl)ethyl]amine

Cat. No. B8325305
M. Wt: 227.30 g/mol
InChI Key: FQYBFSCQCRQBPT-UHFFFAOYSA-N
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Patent
US06008214

Procedure details

A mixture of 4-vinylpyridine (10.0 g, 95.1 mmole) and ammonium chloride (5.1 g, 95.1 mmole) in MeOH (90 mL) was heated to reflux under argon for 27 h. The resulting mixture was filtered and the filtrate was concentrated on the rotavap. The residue was dissolved in H2O (200 mL), and the solution was basified to pH 10.5 using 2 N NaOH. CH2Cl2 extraction (3×100 mL), drying (MgSO4), and concentration gave a yellow oil (5.73 g, 49% crude). 2.9 g of this oil was chromatographed on silica gel (12% MeOH/CH2Cl2) to afford the title compound as a yellow oil (1.81 g, 16%). MS (ES) m/e 228 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Yield
16%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)=[CH2:2].[Cl-].[NH4+:10]>CO>[N:6]1[CH:7]=[CH:8][C:3]([CH2:1][CH2:2][NH:10][CH2:2][CH2:1][C:3]2[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=2)=[CH:4][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(=C)C1=CC=NC=C1
Name
Quantity
5.1 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
90 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under argon for 27 h
Duration
27 h
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated on the rotavap
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in H2O (200 mL)
EXTRACTION
Type
EXTRACTION
Details
CH2Cl2 extraction (3×100 mL)
CUSTOM
Type
CUSTOM
Details
drying
CONCENTRATION
Type
CONCENTRATION
Details
(MgSO4), and concentration
CUSTOM
Type
CUSTOM
Details
gave a yellow oil (5.73 g, 49% crude)
CUSTOM
Type
CUSTOM
Details
2.9 g of this oil was chromatographed on silica gel (12% MeOH/CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)CCNCCC1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.81 g
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 16.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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